Shikimic acid

Description

Properties

IUPAC Name |

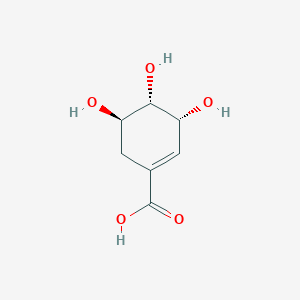

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032039 | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Shikimic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from methanol/ethyl acetate | |

CAS No. |

138-59-0 | |

| Record name | Shikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-184.5 °C, 186 °C | |

| Record name | SHIKIMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Shikimic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Extraction from Illicium anisatum

Illicium anisatum (Japanese star anise) seeds contain up to 8.5% this compound by dry weight. A standardized protocol involves:

-

Soxhlet Extraction : Ground seeds are refluxed with 95% ethanol for 2 hours, yielding a viscous oil after solvent evaporation.

-

Ion Exchange Chromatography : The crude extract is dissolved in water, treated with formaldehyde to precipitate impurities, and passed through an Amberlite IRA-400 column (acetate form). This compound is eluted with 25% acetic acid.

-

Recrystallization : The eluate is concentrated, dissolved in methanol, and recrystallized using toluene or ethyl acetate, achieving 30–85% recovery (0.6–1.74 g from 25 g seeds).

Limitations : Seasonal variability in this compound content and geographic restrictions due to Illicium’s tropical habitat limit scalability.

Extraction from Liquidambar Species

Liquidambar styraciflua (sweetgum) fruits and leaves contain 3–8% this compound. The extraction process includes:

-

Aqueous Extraction : Dried plant material is soaked in deionized water (1:10 w/v) for 4 hours, repeated thrice.

-

Purification : The combined extract is filtered through Amberlite IRA-400, eluted with acetic acid, and crystallized from ethyl acetate-methanol, yielding 70% pure this compound.

Advantage : Higher biomass availability compared to Illicium, though still constrained to temperate regions.

Extraction from Pinus sylvestris Needles

Pine needles offer a renewable source, with this compound content up to 3.2%. Key steps involve:

-

Hot Water Extraction : Dried needles are extracted with water at 45°C for 2 hours, followed by activated carbon treatment to remove pigments.

-

Anion Exchange : The clarified extract is loaded onto Amberlite IRA-900, eluted with 2 M acetic acid, and recrystallized from ethanol, achieving >95% purity.

Microbial Production via Engineered Strains

Microbial fermentation using genetically modified Escherichia coli strains has emerged as a scalable alternative, circumventing botanical limitations.

Hyperproducing E. coli Strains

Frost et al. engineered E. coli SP1.1/pKD12.112 by disrupting the shikimate dehydrogenase gene (aroE), forcing carbon flux toward this compound accumulation.

-

Fermentation Conditions :

-

Downstream Processing :

Challenges : Co-production of dehydroshikimate (12 g/L) and quinic acid (4 g/L) complicates purification.

coli W3110.shik1 Strain

This strain, optimized for reduced byproduct formation, achieves:

Industrial Adoption : Scalable in bioreactors, but requires precise pH and aeration control to maintain productivity.

Enzymatic Synthesis from Quinic Acid

Adachi et al. demonstrated this compound synthesis via enzymatic conversion of quinic acid using Gluconobacter oxydans:

-

Oxidation : Quinic acid is oxidized to 3-dehydroshikimate by quinate dehydrogenase (80% yield).

-

Reduction : NADP-dependent shikimate dehydrogenase reduces 3-dehydroshikimate to this compound in the presence of glucose.

Drawbacks : Multi-step enzyme purification and high NADP costs hinder commercial viability.

Chemical Synthesis Routes

Chemical methods, though less common, provide racemic this compound for research applications.

Diels-Alder Cycloaddition

A synthetic route involves:

-

Cycloaddition : Reacting furan with maleic anhydride to form the this compound core.

-

Functionalization : Hydroxylation and carboxylation steps yield racemic this compound.

Yield : <5% overall, making it impractical for large-scale production.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Illicium Extraction | 30–85% | >95% | Low | High (labor) |

| E. coli Fermentation | 50 g/L | >98% | High | Moderate |

| Enzymatic Synthesis | 80% | 90% | Low | High (enzymes) |

| Chemical Synthesis | <5% | 99% | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

Shikimate undergoes various chemical reactions, including:

Oxidation: Shikimate can be oxidized to form quinic acid.

Reduction: Reduction of shikimate can yield shikimate-3-phosphate.

Substitution: Shikimate can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving shikimate include:

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Phosphorylating agents: For phosphorylation reactions.

Major Products

Major products formed from reactions involving shikimate include:

Quinic acid: Formed through oxidation.

Shikimate-3-phosphate: Formed through phosphorylation.

Chorismate: Formed through the shikimate pathway.

Scientific Research Applications

Pharmaceutical Applications

Shikimic acid is most notably recognized for its role in the production of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza. The demand for SA has surged due to the need for effective treatments against seasonal and pandemic influenza strains, particularly H1N1 and H5N1.

Key Pharmaceutical Uses:

- Antiviral Agent: SA is a precursor for oseltamivir phosphate, which inhibits the neuraminidase enzyme critical for viral replication .

- Antipyretic and Analgesic: It exhibits properties that can reduce fever and alleviate pain, making it relevant in pain management therapies .

- Antioxidant and Anti-inflammatory: SA has been studied for its potential to mitigate oxidative stress and inflammation, contributing to its therapeutic profile .

Biotechnological Applications

The production of this compound through biotechnological means has gained traction as traditional extraction from plant sources is often insufficient to meet pharmaceutical demands. Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled efficient production of SA.

Biotechnological Advances:

- Metabolic Engineering: Strains of E. coli have been engineered to enhance SA production, achieving yields up to 71 g/L with high conversion rates . This approach allows for sustainable production methods that can scale up according to demand.

- Dynamic Flux Balance Analysis (dFBA): This method has been employed to optimize the metabolic pathways involved in SA production, ensuring efficient utilization of substrates like glucose .

Agricultural Applications

This compound also plays a role in agriculture, particularly as a target for herbicides like glyphosate (Roundup). Glyphosate inhibits the shikimate pathway in plants, which is essential for synthesizing aromatic amino acids.

Agricultural Implications:

- Herbicide Mechanism: Glyphosate targets the enzyme EPSP synthase in the shikimate pathway, effectively killing weeds without affecting animals or humans that do not possess this pathway .

- Potential as a Natural Herbicide: Research into natural compounds related to SA may lead to the development of environmentally friendly herbicides.

Case Study 1: Oseltamivir Production

A study highlighted the extraction of this compound from Illicium species, where traditional methods yield about 17% SA from dried plant material. However, biotechnological methods have shown promise in producing higher quantities more efficiently .

Case Study 2: Metabolic Engineering Success

Research demonstrated that engineered strains of E. coli could produce significant amounts of this compound under optimized conditions. These advancements are crucial for meeting global demands during influenza outbreaks .

Mechanism of Action

The shikimate pathway operates through a series of enzymatic reactions that convert phosphoenolpyruvate and erythrose 4-phosphate into chorismate. The pathway involves seven catalytic steps, each catalyzed by a specific enzyme. The enzymes involved include DAHP synthase, DHQ synthase, DHQ dehydratase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase . The pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites .

Comparison with Similar Compounds

Natural Sources and Extraction

Shikimic acid is predominantly extracted from plants such as Illicium religiosum (star anise), where its fruits contain up to 24% this compound , albeit with low isolation yields (7–10%) . Other sources include Ginkgo biloba leaves (2.3% yield), Liquidambar styraciflua seeds (2.4–3.7%), and pine species (Pinus massoniana) . Its concentration varies with plant organ, developmental stage, and environmental stress, such as drought or herbicide exposure .

Industrial and Pharmaceutical Significance

This compound is a key starting material for synthesizing oseltamivir phosphate (Tamiflu) , an antiviral drug . It also exhibits antioxidant and nephroprotective properties, as demonstrated in cisplatin-induced renal injury models . Microbial production using engineered Escherichia coli strains has achieved 84% of theoretical yield , highlighting its commercial viability .

Comparison with Structurally Similar Compounds

This compound shares structural and biosynthetic relationships with several cyclohexane derivatives and phenolic precursors. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

- Functional Groups : this compound lacks the hydroxylation and aromaticity seen in caffeic acid or coumarins, limiting its direct antioxidant activity .

- Pathway Position : Chorismic acid is downstream of this compound and serves as a hub for branching into diverse aromatic metabolites .

Contrasting Pathways:

- Shikimate vs. Mevalonate/MEP Pathways : Unlike terpenes (synthesized via mevalonate or methylerythritol phosphate pathways), shikimate-derived compounds retain aromatic rings and nitrogen-containing structures .

- Microbial vs. Plant Biosynthesis : While plants rely on shikimate for lignin, many bacteria (e.g., E. coli) use it for folate and enterobactin production .

This compound vs. Quinic Acid:

- Glyphosate Resistance : this compound accumulates in glyphosate-resistant soybeans under drought, acting as a stress marker, whereas quinic acid modulates herbicide sensitivity .

- Antioxidant Activity: Unlike quinic acid, this compound’s antioxidant effects are indirect, relying on downstream phenolic metabolites .

This compound Derivatives:

Biological Activity

Shikimic acid (SA) is a naturally occurring compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from recent studies, highlighting its mechanisms of action, and presenting relevant data in tabular form.

This compound is a hydroaromatic compound primarily derived from the fruit of the star anise tree (Illicium verum). It plays a crucial role as an intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria but is absent in mammals. This unique metabolic pathway makes SA a target for developing antimicrobial agents that are non-toxic to humans .

Biological Activities

Numerous studies have demonstrated that this compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : SA can mitigate oxidative stress, which is implicated in various chronic diseases such as diabetes and neurodegenerative disorders .

- Antiviral Properties : As a precursor for oseltamivir phosphate (Tamiflu), SA is crucial in treating influenza viruses .

- Anti-inflammatory Effects : SA has been shown to inhibit pro-inflammatory mediators and pathways, particularly in models of neuroinflammation .

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains through inhibition of specific enzymes in the shikimate pathway .

- Neuroprotective Effects : Research indicates that SA can protect neuronal cells from damage caused by inflammation and oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of NF-κB Pathway : SA suppresses neuro-inflammation by inhibiting the NF-κB signaling pathway, which is often activated during inflammatory responses .

- Activation of AKT/Nrf2 Pathway : This pathway is involved in cellular defense mechanisms against oxidative stress and inflammation, further highlighting SA's protective roles .

- Enzyme Inhibition : SA derivatives have been synthesized to inhibit shikimate dehydrogenase (SDH), demonstrating potential as antibacterial agents .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound along with relevant studies:

Case Studies

- Neuroinflammation in Parkinson's Disease : A study investigated the effects of SA on LPS-induced neuroinflammation in mouse models. Results indicated that SA significantly reduced behavioral deficits and neurological damage by inhibiting inflammatory mediators and promoting neuroprotection through the AKT/Nrf2 pathway activation .

- Antibacterial Activity Against E. coli : Research focused on synthesizing SA derivatives showed promising antibacterial activity against Escherichia coli, with certain compounds exhibiting IC50 values around 588 µM, indicating effective enzyme inhibition .

Q & A

Q. What are the primary methodological approaches for quantifying shikimic acid in plant tissues, and how do they compare in accuracy and practicality?

this compound quantification in plants typically employs High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods .

- HPLC (e.g., with a refractive index detector) offers high specificity and accuracy, detecting this compound at concentrations as low as 0.1 µg/mL. It is ideal for complex matrices but requires expensive equipment and expertise .

- Spectrophotometric methods (e.g., acid-based chromogenic assays) are cost-effective and simpler but have higher detection limits (~1 µg/mL) and may overestimate this compound due to interference from structurally similar compounds like quinic acid .

Practical recommendation : Use HPLC for precise quantification in research requiring high reproducibility. Spectrophotometry is suitable for rapid screening in resource-limited settings.

Q. How do environmental factors (e.g., light, plant age) influence this compound accumulation in Illicium lanceolatum?

Studies on Illicium lanceolatum reveal:

- Age : Leaf this compound content peaks in mature trees (e.g., 24% in I. religiosum fruits), while root and branch levels decline with age .

- Light : Moderate light (50% exposure) maximizes leaf accumulation, whereas full shade or sunlight reduces yields .

- Ecotype : Genetic variations (e.g., Wu’ning ecotype) significantly affect organ-specific distribution, with leaves often surpassing roots in concentration .

Methodological note : Optimize harvesting protocols by selecting mature leaves from ecotypes grown under controlled light conditions.

Q. What is the role of the shikimate pathway in microbial aromatic amino acid biosynthesis, and how is this compound regulated in Escherichia coli?

The shikimate pathway converts erythrose-4-phosphate and phosphoenolpyruvate into chorismate, a precursor for phenylalanine, tyrosine, and tryptophan. Key regulatory steps in E. coli include:

- Feedback inhibition : DAHP synthase (aroG) is inhibited by phenylalanine, limiting flux into the pathway .

- Enzyme overexpression : Upregulating aroB (DHQ synthase) and aroE (shikimate dehydrogenase) increases this compound accumulation .

Experimental tip : Use knockout strains (e.g., aroL/aroK mutants) to block downstream conversion of this compound to shikimate-3-phosphate, enhancing yields .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize fed-batch fermentation parameters for this compound production in Citrobacter freundii?

RSM identifies critical factors (e.g., carbon/nitrogen sources, pH) and their interactions to maximize yield. For C. freundii:

-

Key variables : Glucose (carbon) and ammonium sulfate (nitrogen) significantly affect production. Fed-batch feeding reduces substrate inhibition .

-

Model validation : A Face-centered Central Composite Design (FCCCD) achieved a 35% yield increase by optimizing glucose feed rate and dissolved oxygen .

Data example :Factor Optimal Level Contribution to Yield Glucose (g/L) 60 42% NH₄⁺ (g/L) 5.5 28% pH 7.0 18%

Q. What strategies resolve contradictions in this compound quantification data between HPLC and spectrophotometric methods?

Discrepancies arise from:

- Interfering compounds : Spectrophotometric methods may cross-react with quinic acid or glycosides. Validate with spiked recovery tests .

- Extraction efficiency : Acid-based extraction (e.g., 0.1 M HCl) improves recovery for HPLC but degrades this compound in spectrophotometry .

Recommendation : Cross-validate using both methods for critical studies, especially when analyzing glyphosate-treated plants where this compound accumulation is transient .

Q. How does dynamic Flux Balance Analysis (dFBA) evaluate E. coli strain performance in this compound production?

dFBA integrates time-dependent variables (e.g., glucose uptake, biomass growth) to predict metabolic fluxes. In high-yield E. coli strains:

- Constraints : Experimental glucose consumption and growth rates are used to model this compound output .

- Outcome : Engineered strains achieved 84% of simulated maximum yield, highlighting inefficiencies in byproduct formation (e.g., acetate) .

Application : Use dFBA to prioritize gene knockout targets (e.g., ptsG for glucose uptake) and optimize fed-batch strategies .

Q. What synthetic biology approaches enhance this compound production in recombinant microbial strains?

Advanced metabolic engineering strategies include:

- Carbon channeling : Overexpressing glucose facilitators (e.g., Zmglf) to bypass the phosphotransferase system, increasing PEP availability .

- Modular pathway engineering : Separating growth and production phases using dynamic promoters (e.g., T7 RNA polymerase) to decouple biomass formation from this compound synthesis .

- CRISPR interference : Silencing competitive pathways (e.g., pykF for pyruvate kinase) to redirect flux toward the shikimate pathway .

Data Contradiction Analysis

Q. Why do studies report conflicting this compound yields from star anise versus microbial fermentation?

- Plant variability : Extraction yields from Illicium verum range from 7–10% due to fruit maturity and processing methods .

- Microbial efficiency : Engineered E. coli achieves 20–30 g/L via fermentation but requires costly downstream purification .

Resolution : Fermentation is preferable for high-purity pharmaceutical applications, while plant extraction remains viable for small-scale studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.